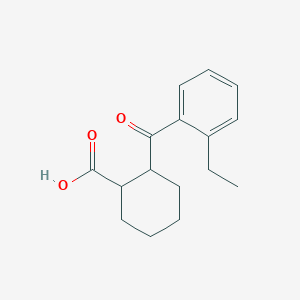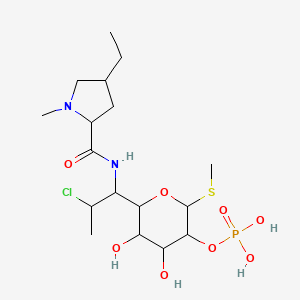![molecular formula C23H24N2O6S B12319097 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid](/img/structure/B12319097.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-s-allyloxy-amidomethyl-d-cysteine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful in the field of proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-s-allyloxy-amidomethyl-d-cysteine typically involves the protection of the amino group of d-cysteine with the Fmoc groupThe reaction conditions often involve the use of organic solvents and reagents such as dichloromethane (DCM), diisopropylethylamine (DIPEA), and N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods: While specific industrial production methods for Fmoc-s-allyloxy-amidomethyl-d-cysteine are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-s-allyloxy-amidomethyl-d-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The allyloxy group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with substituted allyloxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-s-allyloxy-amidomethyl-d-cysteine is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for selective deprotection and coupling reactions, facilitating the construction of intricate peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based inhibitors and probes .
Medicine: Fmoc-s-allyloxy-amidomethyl-d-cysteine is utilized in the design of therapeutic peptides and peptidomimetics.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of biosensors and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Fmoc-s-allyloxy-amidomethyl-d-cysteine primarily involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted side reactionsThese modifications can influence the biological activity and stability of the resulting peptides .
Comparación Con Compuestos Similares
Fmoc-cysteine: Lacks the allyloxy-amidomethyl group, making it less versatile for certain modifications.
Boc-cysteine: Uses a different protecting group (tert-butyloxycarbonyl) which is acid-labile, unlike the base-labile Fmoc group.
Acetyl-cysteine: Lacks the Fmoc protecting group and is used primarily for different applications.
Uniqueness: Fmoc-s-allyloxy-amidomethyl-d-cysteine stands out due to its dual protecting groups, which offer greater flexibility in peptide synthesis. The presence of the allyloxy-amidomethyl group allows for unique chemical modifications that are not possible with simpler cysteine derivatives .
Propiedades
Fórmula molecular |
C23H24N2O6S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27) |
Clave InChI |
VSGLBFCDKZINCU-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
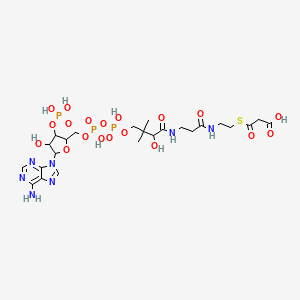
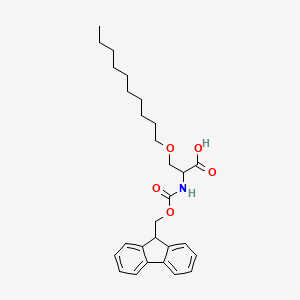

![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)

![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)
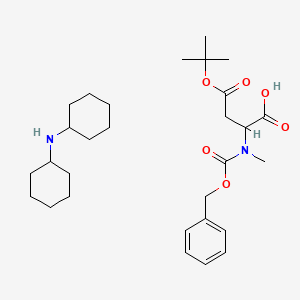
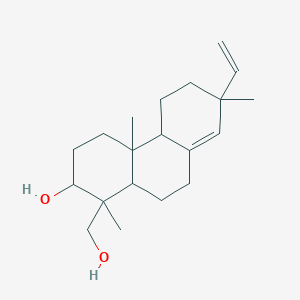
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)

![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
